Pentabromopseudilin Myosin 5c Inhibition IC50 and Binding Affinity Compared to Myosin V
Pentabromopseudilin inhibits the motor function of recombinant human myosin 5c (Myo5c) with an IC50 of 280 nM, representing approximately 4.3-fold greater potency than its inhibition of vertebrate myosin V (IC50 1.2 μM) [1]. The binding is predicted to occur in a groove near the actin and nucleotide binding site with a calculated ΔG of −18.44 kcal/mol . This isoform potency differential is not observed with pentachloropseudilin, which shows >90 μM IC50 against class-5 myosins .
| Evidence Dimension | Myosin isoform inhibition (IC50) |
|---|---|
| Target Compound Data | Myo5c IC50 = 280 nM; Myosin V IC50 = 1.2 μM |
| Comparator Or Baseline | Pentachloropseudilin: Myosin class-5 IC50 >90 μM |
| Quantified Difference | PBP is >300-fold more potent against myosin-5 isoforms than PCP; 4.3-fold selectivity for Myo5c over myosin V |
| Conditions | Recombinant human Myo5c heavy meromyosin (HMM) actin-activated ATPase assay; vertebrate myosin V motor activity assay |
Why This Matters
For researchers studying myosin 5c-mediated secretory processes or myosin V-dependent trafficking, pentabromopseudilin provides isoform-relevant potency whereas pentachloropseudilin is functionally inactive at relevant concentrations.
- [1] Kengyel A, Palarz PM, Krohn J, et al. Motor properties of Myosin 5c are modulated by tropomyosin isoforms and inhibited by pentabromopseudilin. Front Physiol. 2024;15:1394040. View Source
